![molecular formula C17H15ClN2O4S B214212 Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate (MCPAT) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MCPAT is a thiophene-based molecule that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate involves the inhibition of the Akt/mTOR signaling pathway, which is essential for cell growth and survival. Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate inhibits the activation of Akt, which leads to the inhibition of mTOR, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has also been shown to induce autophagy, a process that plays a crucial role in the maintenance of cellular homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments is its anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
For Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate research include optimizing the synthesis method, investigating its potential toxicity, and exploring its applications in other areas of scientific research.
Synthesemethoden
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate can be synthesized using various methods, including the reaction of 3-chlorophenol with 3-chloropropanoic acid to form 3-chlorophenoxypropanoic acid, which is then reacted with 2-amino-4,5-dicyanothiophene to form Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate. Another method involves the reaction of 3-chlorophenol with methyl cyanoacetate to form 3-chlorophenoxypropanoic acid methyl ester, which is then reacted with 2-amino-4,5-dicyanothiophene to form Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment. Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate |
---|---|
Molekularformel |
C17H15ClN2O4S |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
methyl 5-[2-(3-chlorophenoxy)propanoylamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H15ClN2O4S/c1-9-13(8-19)16(25-14(9)17(22)23-3)20-15(21)10(2)24-12-6-4-5-11(18)7-12/h4-7,10H,1-3H3,(H,20,21) |
InChI-Schlüssel |
SODNFBVNZVZUHD-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)OC |
Kanonische SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.